Vasodilatory Potency: 3-Methoxycatechol as the Most Potent Structure Among 22 Congeners
3-MOC exhibited the highest vasodilatory potency among a panel of 22 structural congeners, including 4-methylcatechol, 3-methylcatechol, and 4-tert-butylcatechol, in an ex vivo model [1]. This superior potency was confirmed in vivo by a significant reduction in arterial blood pressure in spontaneously hypertensive rats, without affecting heart rate [1].
| Evidence Dimension | Vasodilatory potency (EC₅₀) |
|---|---|
| Target Compound Data | 3-MOC (EC₅₀: ∼10 to 24 μM range, identified as most potent) |
| Comparator Or Baseline | 4-methylcatechol, 3-methylcatechol, 4-tert-butylcatechol, 4-ethylcatechol, 3-fluorocatechol, 3-isopropylcatechol, 3,5-dichlorocatechol, 4,5-dichlorocatechol (all exhibited high activity in the EC₅₀ range of ∼10 to 24 μM) |
| Quantified Difference | 3-MOC was the most potent compound identified in the screen, followed by the other active congeners. |
| Conditions | Ex vivo: Isolated rat aortic rings pre-contracted with phenylephrine. In vivo: Spontaneously hypertensive rats. |
Why This Matters
This establishes 3-MOC as the lead scaffold for developing novel antihypertensive vasodilators that act via KV channel activation, offering a clear advantage over less potent methylated analogs.
- [1] Dias, P., et al. (2024). 3-methoxycatechol causes vasodilation likely via KV channels: ex vivo, in silico docking and in vivo study. Vascular Pharmacology, 156, 107418. View Source
